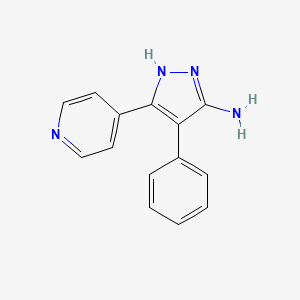
3-Fluoro-6-methoxy-2-methylbenzoic acid
Overview
Description
3-Fluoro-6-methoxy-2-methylbenzoic acid is an organic compound . It is derived from methylbenzoic acid . The compound has a molecular weight of 198.19 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-6-methoxy-2-methylbenzoic acid is represented by the InChI code1S/C10H11FO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis
3-Fluoro-6-methoxy-2-methylbenzoic acid is a liquid . The compound has a molecular weight of 198.19 .Scientific Research Applications
Asymmetric Reduction of Prochiral Ketones
This compound is used in the asymmetric reduction of prochiral ketones . This process is crucial in the synthesis of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science.
Enantioselective Synthesis of α-Hydroxy Acids
The compound plays a role in the enantioselective synthesis of α-hydroxy acids . These acids are often used in the production of pharmaceuticals and bioactive compounds.
Enantioselective Synthesis of α-Amino Acids
It is also used in the enantioselective synthesis of α-amino acids . These are the building blocks of proteins and are vital for life.
Synthesis of C2 Symmetrical Ferrocenyl Diols
The compound is used in the synthesis of C2 symmetrical ferrocenyl diols . These compounds have applications in the field of catalysis and materials science.
Synthesis of Propargyl Alcohols
It is used in the synthesis of propargyl alcohols . These alcohols are used as precursors in the synthesis of various organic compounds.
GC-MS Detection of Metabolites
The compound is used in the GC-MS (Gas Chromatography-Mass Spectrometry) detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . This application is crucial in metabolomics research, which is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.
Safety and Hazards
properties
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOVFGSZQZYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methoxy-2-methylbenzoic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)












